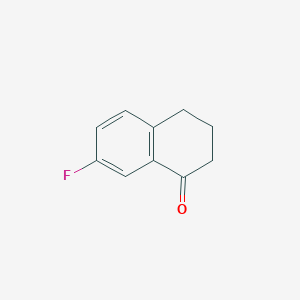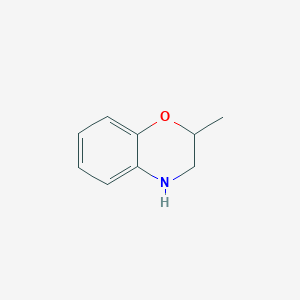
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate
概要
説明
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidine carboxylates. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, substituted with various functional groups. The ethyl ester group at position 5 and the chloro-phenyl group at position 2 are indicative of the compound's potential for further chemical modifications and biological activity.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been reported in several studies. For instance, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was prepared and its crystal structure determined by single-crystal X-ray diffraction, indicating the feasibility of synthesizing complex pyrimidine derivatives with specific substitutions . Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were synthesized through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives, showcasing the versatility of pyrimidine carboxylates in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using various analytical techniques. For example, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound, ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, were investigated using Gaussian09 software, demonstrating the compound's optimized geometry and electronic properties . Single crystal X-ray structural analysis has also been performed on polymorphs of related compounds, revealing insights into their molecular geometries and intermolecular interactions .
Chemical Reactions Analysis
Pyrimidine carboxylates undergo various chemical reactions, expanding their utility in synthetic chemistry. Reactions with O-nucleophiles and N-nucleophiles have been explored, leading to the formation of phenoxymethyl- and methoxymethylpyridine carboxylates, as well as dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones . Additionally, the reaction of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate via abnormal Beckmann rearrangement and subsequent reactions to synthesize pyrazolopyrimidine derivatives further exemplifies the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine carboxylates are influenced by their molecular structure. The crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provides data on its monoclinic space group, unit cell parameters, and density, which are crucial for understanding its physical properties . The HOMO and LUMO analysis, as well as the molecular electrostatic potential of related compounds, offer insights into their electronic properties and potential applications in nonlinear optics and as inhibitors for drug development .
科学的研究の応用
Antimicrobial Activity
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate and its derivatives have been explored for their potential antimicrobial properties. Research indicates that certain derivatives, obtained through reactions with various compounds, exhibit in vitro antimicrobial activity against pathogenic microorganisms, showcasing their potential as antimicrobial agents. For instance, mercapto-and aminopyrimidine derivatives synthesized from ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate have shown activity against pathogenic microorganisms, indicating the antimicrobial potential of these compounds (El-kerdawy et al., 1990).
Synthesis of Heterocyclic Compounds
This compound serves as a precursor for the synthesis of various heterocyclic compounds with potential pharmacological applications. For example, it has been used to synthesize novel derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine, which exhibited analgesic, antiinflammatory, and immunosuppressive activity in pharmacological examinations (Malinka, Zawisza, & Zajac, 1989).
Cytotoxic Activity
The synthesis of novel 5-methyl-4-thiopyrimidine derivatives from this compound has led to the discovery of compounds with cytotoxic activity. Studies on the cytotoxicity of these derivatives against various cancer cell lines and normal cells offer insights into their therapeutic potential and selectivity (Stolarczyk et al., 2018).
Synthesis of Pyrimidines under Solvent-Free Conditions
This compound has been used in microwave-mediated, regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. This highlights the compound's utility in green chemistry by minimizing solvent use and streamlining synthesis pathways (Eynde, Hecq, Kataeva, & Kappe, 2001).
Development of New Ring Systems
The compound has been instrumental in the synthesis of new chemical structures, such as the benzo[b]pyrimido[4,5-f]azocine ring system. This discovery opens up new avenues for chemical research and the development of novel compounds with potential applications in various fields (Schwan & Miles, 1982).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
作用機序
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to interact with various biological targets, leading to a range of effects .
Result of Action
Pyrimidine derivatives have been associated with a range of biological activities, including neuroprotective and anti-inflammatory properties .
生化学分析
Biochemical Properties
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This compound can also induce changes in gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes. Furthermore, it can modulate enzyme activity by binding to their active sites, leading to inhibition or activation of their catalytic functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, which may include alterations in cell signaling, gene expression, and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions . At higher doses, it can lead to toxic or adverse effects, including disruption of cellular processes and induction of apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal efficacy without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can inhibit key enzymes in the pyrimidine biosynthesis pathway, leading to altered levels of pyrimidine nucleotides. Additionally, it can affect the metabolism of other biomolecules, such as amino acids and lipids, by modulating the activity of specific enzymes involved in their catabolism or anabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate its uptake into cells and its subsequent distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, as it may interact with different biomolecules in specific cellular regions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it modulates enzyme activity or other cellular processes.
特性
IUPAC Name |
ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-8-15-13(14)16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKGKYDTQXQWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)










![(2S)-1-(6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone](/img/structure/B1310473.png)

